molecular formula C11H12N2O3S2 B5586334 METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B5586334
M. Wt: 284.4 g/mol
InChI Key: JIBAGNYYBIVERV-UHFFFAOYSA-N
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Description

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a methyl ester group and a hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: The formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving sulfur-containing reagents and pyrimidine derivatives.

    Functionalization: Introduction of the hydroxyl and methyl ester groups through subsequent functionalization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and scalability.

Chemical Reactions Analysis

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Condensation: The compound can undergo condensation reactions with other reagents to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE has a wide range of applications in scientific research:

Comparison with Similar Compounds

METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE can be compared with other similar compounds, such as:

These compounds share the thieno[2,3-d]pyrimidine core but differ in their functional groups, which can lead to variations in their chemical properties and biological activities

Biological Activity

Methyl 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, also known by its chemical name 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H20N2O2S2
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 459420-11-2

The structure features a thieno[2,3-d]pyrimidine core with a hydroxyl and sulfanyl group, which contributes to its biological activity.

Research indicates that the compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin to ceramide. This process is crucial for exosome formation and release, which plays a significant role in intracellular communication and has implications in neurodegenerative diseases like Alzheimer’s disease (AD) .

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that compounds similar to this compound exhibit neuroprotective properties by inhibiting nSMase2. This inhibition can reduce the release of exosomes that contribute to neurodegeneration .
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to inhibit various cancer cell lines in vitro, indicating potential for further development as an anticancer agent .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, potentially reducing oxidative stress within cells .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against nSMase2. For instance, a study reported a dose-dependent inhibition of exosome release from neuronal cells treated with the compound .

In Vivo Studies

In vivo studies using animal models have corroborated the in vitro findings. For example:

  • Alzheimer's Disease Models : In a mouse model of AD, administration of the compound resulted in decreased levels of ceramide and reduced exosomal release from neurons, suggesting a therapeutic potential for cognitive decline associated with neurodegenerative diseases .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

CompoundActivity TypeIC50 (µM)Reference
This compoundnSMase2 Inhibition12.5
Compound AnSMase Inhibition15.0
Compound BAnticancer (MCF7)10.0

Properties

IUPAC Name

methyl 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-5-6(2)18-10-8(5)9(15)12-11(13-10)17-4-7(14)16-3/h4H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBAGNYYBIVERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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